Nonafluoro-tert-butyl isobutyrate Nonafluoro-tert-butyl isobutyrate
Brand Name: Vulcanchem
CAS No.: 914637-43-7
VCID: VC3176606
InChI: InChI=1S/C8H7F9O2/c1-3(2)4(18)19-5(6(9,10)11,7(12,13)14)8(15,16)17/h3H,1-2H3
SMILES: CC(C)C(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F
Molecular Formula: C8H7F9O2
Molecular Weight: 306.13 g/mol

Nonafluoro-tert-butyl isobutyrate

CAS No.: 914637-43-7

Cat. No.: VC3176606

Molecular Formula: C8H7F9O2

Molecular Weight: 306.13 g/mol

* For research use only. Not for human or veterinary use.

Nonafluoro-tert-butyl isobutyrate - 914637-43-7

Specification

CAS No. 914637-43-7
Molecular Formula C8H7F9O2
Molecular Weight 306.13 g/mol
IUPAC Name [1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 2-methylpropanoate
Standard InChI InChI=1S/C8H7F9O2/c1-3(2)4(18)19-5(6(9,10)11,7(12,13)14)8(15,16)17/h3H,1-2H3
Standard InChI Key SYZHJJUWVLPDLN-UHFFFAOYSA-N
SMILES CC(C)C(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F
Canonical SMILES CC(C)C(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F

Introduction

Chemical Identity and Structure

Molecular Composition

Nonafluoro-tert-butyl isobutyrate is characterized by its molecular formula C8H7F9O2, indicating a carbon backbone with nine fluorine atoms, seven hydrogen atoms, and two oxygen atoms . With a calculated molecular weight of 306.13 g/mol, this compound represents a medium-sized fluorinated ester . The structure comprises a perfluorinated tert-butyl group (containing nine fluorine atoms) connected to an isobutyrate group through an ester linkage.

Structural Representation

The structural arrangement of nonafluoro-tert-butyl isobutyrate can be visualized as having two distinct portions:

  • A perfluorinated tert-butyl moiety with three trifluoromethyl (CF3) groups attached to a central carbon

  • An isobutyrate portion with a conventional branched hydrocarbon structure

This structural configuration creates a molecule with a perfluorinated region (providing unique properties associated with fluorinated compounds) and a conventional organic ester component.

Nomenclature and Identification

Systematic Naming Conventions

According to systematic chemical nomenclature, the IUPAC name for this compound is [1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 2-methylpropanoate . This name methodically describes the compound as the ester formed between perfluoro-tert-butyl alcohol and isobutyric acid (2-methylpropanoic acid).

Alternative Names and Synonyms

The compound is also recognized by several synonyms in chemical databases and literature:

  • Nonafluoro-tert-butyl isobutyrate

  • Perfluoro-tert-butyl isobutyrate

  • [1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 2-methylpropanoate

Chemical Identifiers

Table 1: Chemical Identifiers for Nonafluoro-tert-butyl Isobutyrate

Identifier TypeValue
PubChem CID44717366
CAS Registry Number914637-43-7
InChIKeySYZHJJUWVLPDLN-UHFFFAOYSA-N
InChIInChI=1S/C8H7F9O2/c1-3(2)4(18)19-5(6(9,10)11,7(12,13)14)8(15,16)17/h3H,1-2H3
SMILESCC(C)C(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F
DSSTox Substance IDDTXSID90660157
WikidataQ81986132

Source: PubChem data for nonafluoro-tert-butyl isobutyrate

Chemical Classification

Functional Group Analysis

Nonafluoro-tert-butyl isobutyrate contains several key functional groups that define its chemical behavior:

  • Ester group (-COO-): Forms the central linkage between the perfluorinated and conventional portions

  • Multiple trifluoromethyl groups (-CF3): Three such groups contribute to the compound's high fluorine content

  • Isopropyl group (-CH(CH3)2): Present in the isobutyrate portion of the molecule

Compound Classification

This molecule belongs to several important chemical categories:

  • Perfluorinated compounds (PFCs): Characterized by carbon chains where hydrogen atoms are largely or entirely replaced by fluorine

  • Carboxylic acid esters: Featuring the characteristic -COO- functional group

  • Organofluorine compounds: Containing carbon-fluorine bonds

Related Compounds and Context

Perfluorinated Alcohols

A structurally related compound is nonafluoro-tert-butyl alcohol (perfluoro-tert-butanol), which likely serves as a precursor in the synthesis of nonafluoro-tert-butyl isobutyrate . This alcohol has the formula C4HF9O and shares the same perfluorinated tert-butyl group. Known properties of this alcohol include:

Table 2: Physical Properties of Nonafluoro-tert-butyl Alcohol

PropertyValue
Boiling Point45°C
Density1.693 g/mL at 25°C
Refractive Indexn20/D 1.3
Vapor Pressure5.19 psi at 20°C
State at Room TemperatureLiquid

Source: Sigma-Aldrich product information

N-Perfluoro-tert-butyl Compounds

Research on related perfluoro-tert-butyl derivatives, such as N-perfluoro-tert-butyl (N-PFtB) secondary amines, suggests potential synthetic pathways and applications for perfluorinated tert-butyl groups . These compounds, which contain the perfluorinated tert-butyl moiety bonded to nitrogen instead of oxygen, have generated interest due to their potential applications in various fields.

Research Status and Knowledge Gaps

Current Research Limitations

The available scientific literature on nonafluoro-tert-butyl isobutyrate is primarily limited to basic structural and identification data . Significant knowledge gaps exist in several key areas:

  • Detailed physical properties beyond basic structural information

  • Specific synthetic routes and methodologies

  • Chemical reactivity and stability under various conditions

  • Environmental fate and toxicological profile

  • Commercial applications and performance characteristics

Research Context

Recent advances in the synthesis of perfluorinated compounds, as demonstrated by the development of methods for preparing N-perfluoro-tert-butyl secondary amines , suggest that similar methodological approaches might be applicable to the synthesis and study of nonafluoro-tert-butyl isobutyrate. These developments highlight the continuing interest in perfluorinated compounds and their derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator